

physical and chemical properties of 1-Ethyl-1-phenylhydrazine

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Compound of Interest

Compound Name: 1-Ethyl-1-phenylhydrazine

Cat. No.: B1581782

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An In-depth Technical Guide to 1-Ethyl-1-phenylhydrazine

Introduction: Situating 1-Ethyl-1-phenylhydrazine in Modern Synthesis

1-Ethyl-1-phenylhydrazine (CAS No. 644-21-3) is a substituted hydrazine derivative of significant interest in synthetic organic chemistry.^{[1][2][3][4][5]} While not as commonly cited as its parent compound, phenylhydrazine, its unique N-ethyl substitution provides a valuable tool for introducing specific molecular motifs and sterically influencing reaction outcomes. This guide offers an in-depth exploration of its core properties, synthesis, reactivity, and analytical validation, providing the field-proven insights necessary for its effective application in research and development, particularly in the synthesis of heterocyclic scaffolds for medicinal chemistry.

Part 1: Core Physicochemical and Structural Properties

A foundational understanding of a reagent's physical properties is paramount for experimental design, ensuring proper handling, reaction setup, and purification strategies. **1-Ethyl-1-phenylhydrazine** is an oily liquid at room temperature, a characteristic shared with many similar small aromatic compounds.

Identification and Molecular Characteristics

- IUPAC Name: **1-ethyl-1-phenylhydrazine**[\[2\]](#)[\[5\]](#)[\[6\]](#)
- Synonyms: N-Ethyl-N-phenylhydrazine[\[2\]](#)[\[6\]](#)
- CAS Number: 644-21-3[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Molecular Formula: C₈H₁₂N₂[\[1\]](#)[\[2\]](#)[\[4\]](#)
- Canonical SMILES: CCN(C1=CC=CC=C1)N[\[1\]](#)[\[2\]](#)[\[6\]](#)

Tabulated Physicochemical Data

The following table summarizes the key quantitative properties of **1-Ethyl-1-phenylhydrazine**, compiled from various chemical data sources. These values are critical for predicting its behavior in different solvents and under various temperature and pressure conditions.

Property	Value	Source(s)
Molecular Weight	136.20 g/mol	[1] [2] [3]
Boiling Point	237 °C at 760 mmHg	[2]
Density	1.02 g/cm ³	[2]
Flash Point	99.4 °C	[2]
pKa (Predicted)	5.37 ± 0.10	[1]
Hydrogen Bond Acceptor Count	2	[1] [2]
Hydrogen Bond Donor Count	1	[2]
Rotatable Bond Count	2	[1]
Topological Polar Surface Area	29.3 Å ²	[1]

Part 2: Synthesis and Core Reactivity

The utility of **1-Ethyl-1-phenylhydrazine** is defined by its synthesis and subsequent chemical reactivity. Understanding its preparation provides insight into potential impurities, while knowledge of its reactivity unlocks its potential as a building block for more complex molecules.

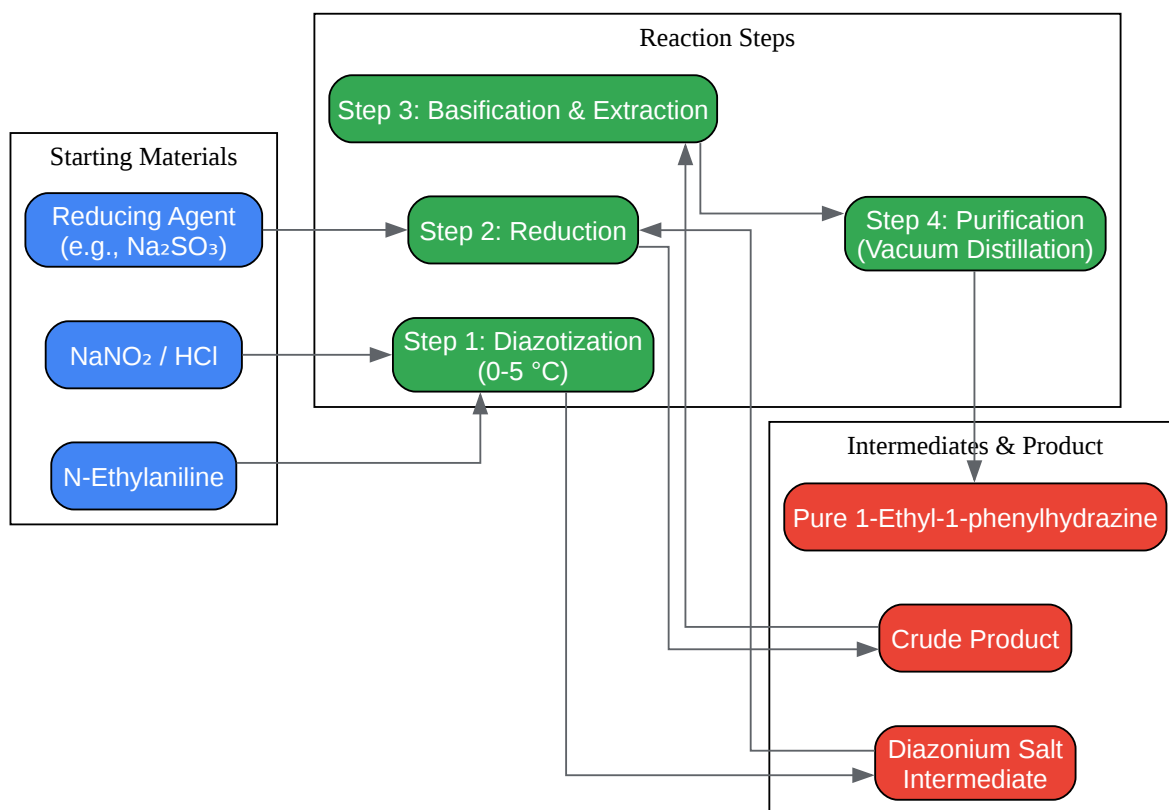
A Validated Synthetic Workflow

The synthesis of N-alkyl-N-arylhydrazines typically follows a classical pathway involving the diazotization of an N-alkylaniline followed by a controlled reduction. This multi-step process, while standard, requires careful control of temperature to prevent the decomposition of the thermally sensitive diazonium salt intermediate.

Experimental Protocol: Synthesis of **1-Ethyl-1-phenylhydrazine**

- **Diazotization:** N-ethylaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature to form the N-ethyl-N-phenyldiazonium chloride intermediate. The causality here is critical: low temperatures are essential to prevent the diazonium salt from decomposing into undesired phenolic byproducts.
- **Reduction:** The freshly prepared, cold diazonium salt solution is added slowly to a stirred, chilled solution of a reducing agent, such as sodium sulfite or stannous chloride in concentrated HCl.^{[7][8]} The sulfite or tin(II) reduces the diazonium group to the hydrazine.
- **Workup and Isolation:** Following the reduction, the reaction mixture is made basic with a strong base (e.g., NaOH) to liberate the free hydrazine base. The product is then extracted into an organic solvent like diethyl ether or ethyl acetate.
- **Purification:** The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure **1-Ethyl-1-phenylhydrazine**.

Diagram of Synthetic Workflow



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Caption: Proposed synthetic pathway for **1-Ethyl-1-phenylhydrazine**.

Key Reactivity: The Fischer Indole Synthesis

The most prominent application of arylhydrazines is in the Fischer indole synthesis, a powerful acid-catalyzed reaction that forms an indole ring from an arylhydrazine and an aldehyde or ketone. The N-ethyl group in **1-Ethyl-1-phenylhydrazine** remains on the indole nitrogen, providing a direct route to N-ethylated indoles, a common scaffold in pharmaceuticals.

Mechanism Overview:

- **Hydrazone Formation:** **1-Ethyl-1-phenylhydrazine** reacts with a carbonyl compound to form an N-ethyl-N-phenylhydrazone.
- **Tautomerization:** The hydrazone tautomerizes to its ene-hydrazine form.
- **[3][3]-Sigmatropic Rearrangement:** An acid catalyst promotes a [3][3]-sigmatropic rearrangement (a Claisen-like rearrangement) which forms a new carbon-carbon bond.
- **Aromatization and Cyclization:** The intermediate loses ammonia (or an amine), rearomatizes, and then undergoes an intramolecular cyclization to form the final indole product.

This reaction is a cornerstone of heterocyclic chemistry and a primary reason why researchers utilize reagents like **1-Ethyl-1-phenylhydrazine**.^[9]

Part 3: Analytical Validation and Characterization

Confirming the identity and purity of a synthesized or purchased reagent is a non-negotiable aspect of scientific integrity. The following section details the expected analytical signatures for **1-Ethyl-1-phenylhydrazine**.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

- **Molecular Ion (M^+):** The electron impact (EI) mass spectrum will show a prominent molecular ion peak at $m/z = 136$, corresponding to the molecular weight of the compound.^[6]
- **Key Fragmentation:** A significant fragment is commonly observed at $m/z = 121$, which corresponds to the loss of a methyl group ($\bullet\text{CH}_3$) from the ethyl substituent, followed by rearrangement. Another major fragment appears at $m/z = 77$, corresponding to the phenyl cation (C_6H_5^+).^[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

- ^1H NMR (Proton NMR):
 - Ethyl Group: A triplet integrating to 3 protons (CH_3) would be expected around δ 1.1-1.3 ppm, coupled to the adjacent CH_2 group. A quartet integrating to 2 protons (CH_2) would appear further downfield, around δ 3.3-3.6 ppm, due to the deshielding effect of the adjacent nitrogen.
 - Aromatic Protons: A series of multiplets integrating to 5 protons would be observed in the aromatic region, typically between δ 6.7-7.3 ppm.
 - N-H Proton: A broad singlet, integrating to 2 protons ($-\text{NH}_2$), would be present. Its chemical shift is variable and depends on solvent and concentration, but it could appear between δ 4.0-5.0 ppm.
- ^{13}C NMR (Carbon NMR):
 - Ethyl Group: Two signals in the aliphatic region: one around δ 12-15 ppm (CH_3) and another around δ 45-50 ppm (CH_2).
 - Aromatic Ring: Four signals would be expected in the aromatic region (δ 110-150 ppm) due to symmetry: one for the ipso-carbon attached to the nitrogen, and three others for the ortho, meta, and para carbons.

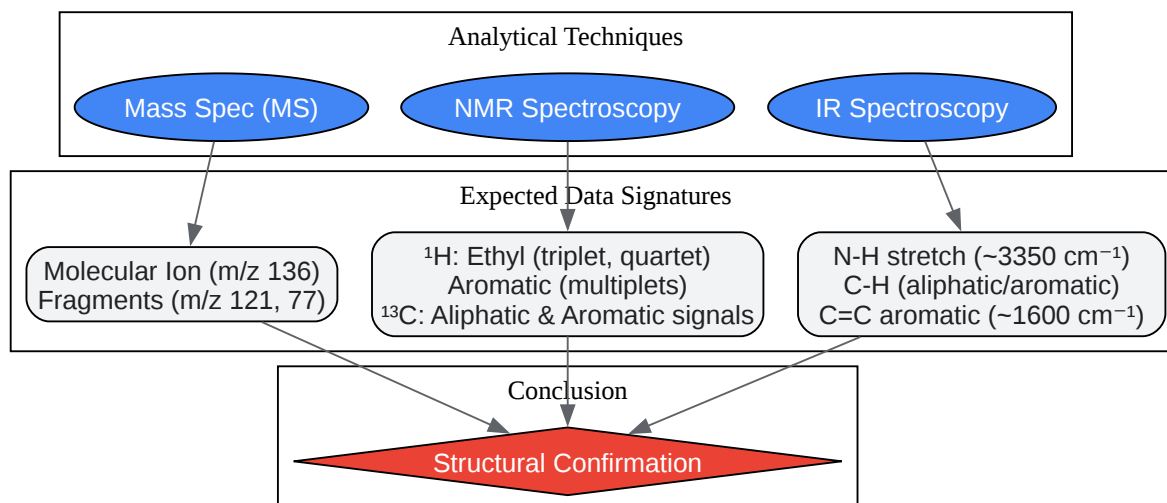
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

- N-H Stretching: A characteristic pair of absorption bands for the primary amine ($-\text{NH}_2$) group would be expected in the range of $3300\text{-}3400\text{ cm}^{-1}$.
- C-H Stretching (Aromatic): Sharp peaks would appear just above 3000 cm^{-1} .
- C-H Stretching (Aliphatic): Peaks would be observed just below 3000 cm^{-1} , corresponding to the ethyl group.

- C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm^{-1} region are characteristic of the phenyl ring.

Diagram of Analytical Validation Logic



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Caption: A logical workflow for the structural confirmation of **1-Ethyl-1-phenylhydrazine**.

Part 4: Safety, Handling, and Hazard Management

Scientific advancement cannot come at the expense of safety. **1-Ethyl-1-phenylhydrazine** is a hazardous chemical that requires strict adherence to safety protocols.

GHS Hazard Classification

According to GHS classifications, this compound presents multiple hazards:[1][6]

- H302: Harmful if swallowed (Acute toxicity, Oral, Category 4)[1][6]
- H312: Harmful in contact with skin (Acute toxicity, Dermal, Category 4)[1][6]

- H315: Causes skin irritation (Skin irritation, Category 2)[1][6]
- H319: Causes serious eye irritation (Eye irritation, Category 2)[1][6]

Mandatory Handling Protocols

- Engineering Controls: All handling of **1-Ethyl-1-phenylhydrazine** must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or a face shield are mandatory.
 - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
 - Skin Protection: A lab coat must be worn. Avoid all skin contact.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.
- Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Do not allow the material to enter drains.

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